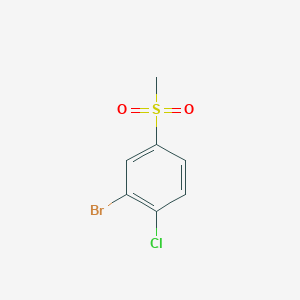
1-氯-2-溴-4-(甲磺酰基)苯
描述
2-Bromo-1-chloro-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-chloro-4-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-chloro-4-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
联芳基甲基砜的合成
该化合物可用于合成联芳基甲基砜,它们是生产各种药物和农用化学品的重要的中间体 .
芳基哌啶和芳基四氢吡啶的制备
它用作制备芳基哌啶和芳基四氢吡啶的试剂,这些化合物用作 5-HT2C 激动剂。 这些化合物在治疗各种中枢神经系统疾病方面具有潜在的应用 .
达格列净的合成
它用作达格列净合成中的试剂,达格列净是一种强效且选择性地抑制肾脏钠依赖性葡萄糖协同转运蛋白 2 (SGLT2) 的药物,用于治疗 2 型糖尿病 .
亲电芳香取代反应
该化合物可以参与亲电芳香取代反应,这些反应是有机合成中将官能团引入芳香体系的基本反应 .
抗炎剂的开发
它可能用于抗炎剂的开发,例如 DuP 697,通过与特定的硅烷衍生物发生反应 .
研发应用
作用机制
Target of Action
It’s known that this compound can undergo a coupling reaction with benzene sulfonamide . This suggests that it may interact with proteins or enzymes that contain sulfonamide groups.
Mode of Action
It’s known that this compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i)iodide to form the corresponding n-aryl sulfonamide . This suggests that it may act as a precursor in the synthesis of various sulfonamide derivatives.
Result of Action
Its ability to form n-aryl sulfonamide through a coupling reaction suggests that it may contribute to the synthesis of various biologically active compounds .
Action Environment
It’s known that the coupling reaction it undergoes with benzene sulfonamide occurs in the presence of copper (i)iodide , suggesting that the presence of certain catalysts may influence its reactivity.
生物活性
2-Bromo-1-chloro-4-(methylsulfonyl)benzene is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H6BrClO2S
- Molecular Weight : 253.54 g/mol
- IUPAC Name : 2-bromo-1-chloro-4-(methylsulfonyl)benzene
The biological activity of 2-Bromo-1-chloro-4-(methylsulfonyl)benzene can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Antimicrobial Activity : Studies have shown that sulfonyl-containing compounds exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.
- Anti-inflammatory Effects : Compounds similar to 2-Bromo-1-chloro-4-(methylsulfonyl)benzene have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators in vitro and in vivo.
- Antitumor Properties : Research indicates that halogenated aromatic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The bromine and chlorine substituents may enhance these effects through increased lipophilicity, facilitating cellular uptake.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonyl compounds, including 2-Bromo-1-chloro-4-(methylsulfonyl)benzene, against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Antitumor Activity
Research involving human cancer cell lines indicated that treatment with 2-Bromo-1-chloro-4-(methylsulfonyl)benzene resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types.
属性
IUPAC Name |
2-bromo-1-chloro-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJFMIMXWZZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731355 | |
| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918350-18-2 | |
| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














